

# (S)-alpha-Ethylmandelic Acid: Structural Characterization and Synthetic Utility

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## Compound of Interest

Compound Name: (S)-2-Hydroxy-2-phenylbutyric acid

CAS No.: 24256-91-5

Cat. No.: B3254657

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## Executive Summary

(S)-alpha-Ethylmandelic acid (IUPAC: (S)-2-hydroxy-2-phenylbutanoic acid) is a specialized chiral building block distinguished by its quaternary stereocenter. Unlike its parent compound, mandelic acid, the alpha-ethyl derivative possesses a fully substituted alpha-carbon, rendering it resistant to racemization via enolization mechanisms that typically plague tertiary alpha-hydroxy acids. This structural rigidity makes it an invaluable chiral auxiliary in asymmetric synthesis and a robust probe for mapping the steric constraints of enzymatic active sites. This guide provides a comprehensive technical analysis of its physicochemical properties, resolution protocols, and applications in pharmaceutical research.<sup>[1][2]</sup>

## Physicochemical Profile

The introduction of an ethyl group at the alpha-position of mandelic acid significantly alters the molecule's steric bulk and lipophilicity while maintaining the core pharmacophore often required for molecular recognition in biological systems.

**Table 1: Key Physicochemical Properties**

Property	Specification
IUPAC Name	(S)-2-Hydroxy-2-phenylbutanoic acid
Common Name	(S)-alpha-Ethylmandelic acid; (+)-alpha-Ethyl-L-mandelic acid
CAS Number (S-isomer)	24256-91-5
CAS Number (Racemate)	35468-69-0
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	180.20 g/mol
Stereochemistry	(S)-Enantiomer; Dextrorotatory (+)
Physical State	White crystalline solid
Melting Point	110–116 °C (Enantiopure)
Solubility	Soluble in ethanol, methanol, ethyl acetate; sparingly soluble in water

## Structural Analysis & Stereochemistry

The defining feature of (S)-alpha-ethylmandelic acid is the quaternary carbon (C2) bonded to four distinct groups: a hydroxyl group, a carboxyl group, a phenyl ring, and an ethyl chain.

## Cahn-Ingold-Prelog (CIP) Priority Assignment

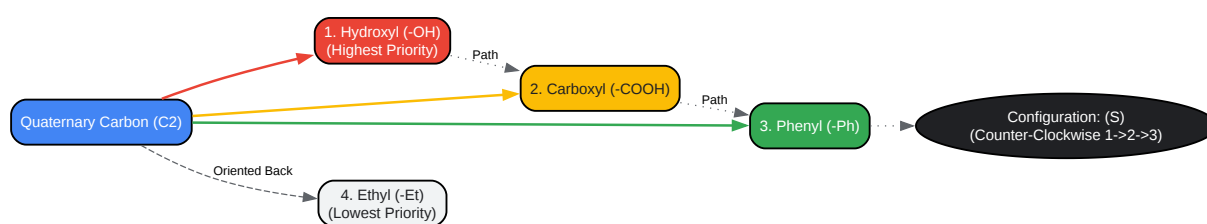
To confirm the (S)-configuration, the substituents at the chiral center are ranked by atomic number:

- -OH (Oxygen, atomic number 8) → Priority 1
- -COOH (Carbon bonded to O, O, O) → Priority 2
- -C<sub>6</sub>H<sub>5</sub> (Phenyl group; Carbon bonded to C, C, H) → Priority 3
- -CH<sub>2</sub>CH<sub>3</sub> (Ethyl group; Carbon bonded to C, H, H) → Priority 4

Configuration Logic: When the lowest priority group (Ethyl) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction, confirming the (S) configuration.

## Structural Visualization

The following diagram illustrates the connectivity and the logical flow for stereochemical assignment.



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Caption: Stereochemical priority assignment for (S)-alpha-ethylmandelic acid based on CIP rules.

## Synthesis and Resolution Protocols

Direct asymmetric synthesis of quaternary alpha-hydroxy acids is challenging. The most robust industrial and laboratory method involves the synthesis of the racemate followed by optical resolution.

### Synthesis of Racemic 2-Hydroxy-2-phenylbutanoic Acid

Reaction Principle: Grignard addition to an alpha-keto ester.

- Substrate: Ethyl benzoylformate (Ethyl 2-oxo-2-phenylacetate).
- Reagent: Ethylmagnesium bromide (EtMgBr) in diethyl ether or THF.
- Mechanism: Nucleophilic attack of the ethyl group on the ketone carbonyl.

- Workup: Acidic hydrolysis of the intermediate ester yields the racemic acid.

## Optical Resolution Protocol

To isolate the (S)-enantiomer, a classical resolution using a chiral amine is the standard operational procedure.

Reagents:

- Racemic 2-hydroxy-2-phenylbutanoic acid.[3]
- Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as (R)-alpha-methylbenzylamine).
- Solvent: Ethanol/Water mixture.

Step-by-Step Methodology:

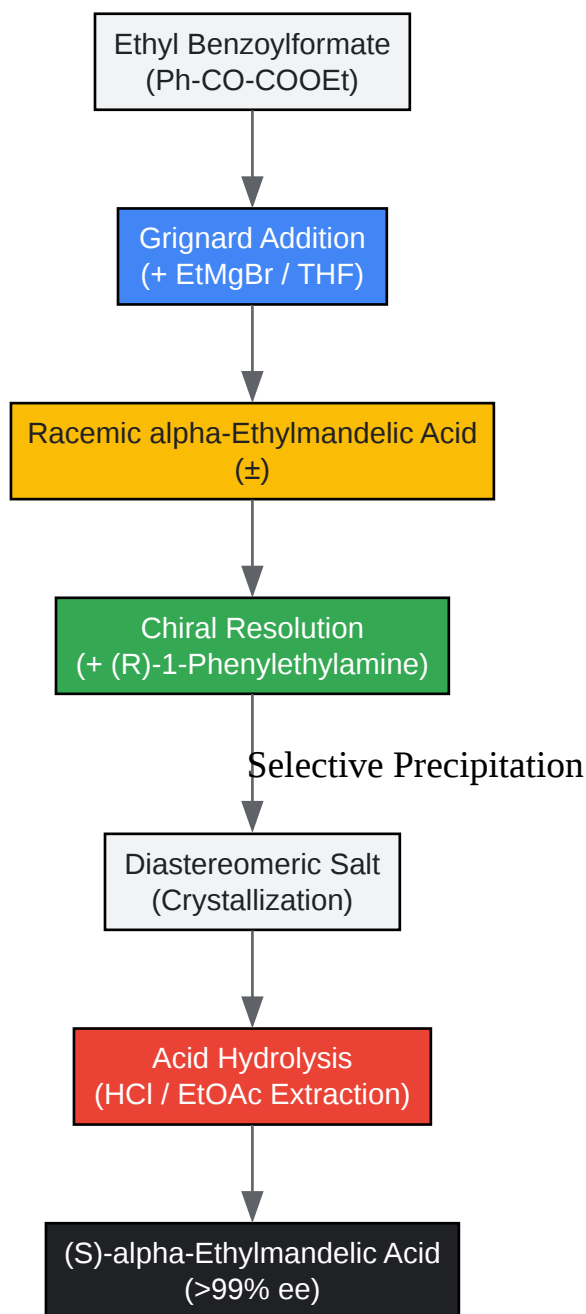
- Salt Formation: Dissolve the racemic acid (1.0 eq) in hot ethanol. Add (R)-(+)-1-phenylethylamine (0.5 - 1.0 eq).
- Crystallization: Allow the solution to cool slowly. The diastereomeric salt formed between the (S)-acid and the (R)-amine is typically less soluble and will crystallize first.
- Filtration: Collect the crystals via vacuum filtration.
- Recrystallization: Recrystallize the salt from ethanol/water until constant optical rotation is achieved.
- Liberation: Suspend the purified salt in water and acidify with 2N HCl to pH < 2. Extract the free (S)-acid with ethyl acetate.[2]
- Drying: Dry the organic layer over MgSO<sub>4</sub> and concentrate to yield (S)-alpha-ethylmandelic acid.

## Biocatalytic Alternative

Recent advances utilize lipase-catalyzed hydrolysis.

- Substrate: Methyl 2-hydroxy-2-phenylbutanoate.

- Enzyme: *Candida antarctica* Lipase B (CAL-B).
- Process: The enzyme selectively hydrolyzes the ester of one enantiomer (often the (S)-form), leaving the other as the unreacted ester, allowing for separation by extraction.



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Caption: Workflow for the synthesis and classical resolution of (S)-alpha-ethylmandelic acid.

## Applications in Drug Development

(S)-alpha-Ethylmandelic acid serves two critical roles in pharmaceutical research:

- **Chiral Auxiliary:** Due to the steric bulk of the ethyl and phenyl groups, esters derived from this acid exert strong facial bias in diastereoselective reactions. It is used to control the stereochemistry of alkylation reactions on attached substrates, after which the auxiliary is cleaved and recycled.[4]
- **Mechanistic Probe:** It is used as a reference standard to determine the absolute configuration of metabolites produced by cytochrome P450 enzymes (e.g., CYP152 peroxygenases). Its resistance to racemization makes it a stable probe for investigating enzymatic active sites that process alpha-hydroxy acids.

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